1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL

Descripción general

Descripción

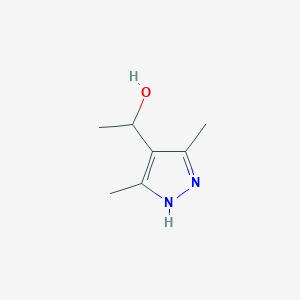

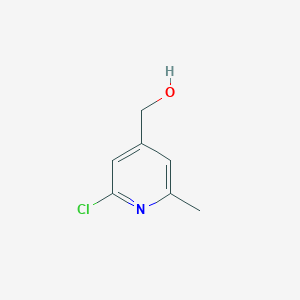

“1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL” is an organic compound with the molecular formula C7H12N2O and a molecular weight of 140.18 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL” consists of a pyrazole ring substituted with two methyl groups at the 3 and 5 positions and an ethan-1-ol group at the 1 position . The pyrazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms .Aplicaciones Científicas De Investigación

Corrosion Inhibition

A density functional theory (DFT) study explored the efficiency of bipyrazolic-type organic compounds, including 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol, as corrosion inhibitors. These compounds exhibit notable inhibition efficiencies and reactive sites, with parameters such as EHOMO, ELUMO, gap energy, electronegativity, global hardness, and electron transfer influencing their performance (Wang et al., 2006).

Catalytic Activities

A study synthesized a new tripodal ligand, which included 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol, and examined its catalytic oxidative activities. These activities are influenced by factors like the length of the lateral chain carrying the hydroxyl group and the nature of anion copper (II) salts (Kodadi et al., 2008).

Synthesis and Characterization in Metallomacrocyclic Complexes

Another research focused on synthesizing new hybrid pyrazole ligands substituted by polyether chains and phenyl groups, including derivatives of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol. These were used to form monomeric or dimeric palladium(II) complexes, offering insights into their structures and stability (Guerrero et al., 2008).

Enzyme Inhibitory Activities

Research on synthesized pyrazole-based heterocyclic compounds, including derivatives of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol, revealed their inhibitory activities against various hyperactive enzymes. These compounds showed selective inhibitory activities against enzymes like urease and butyrylcholinesterase (Harit et al., 2012).

Catalysis in Polymerization

A study demonstrated the use of pyrazolylamine ligands, containing derivatives of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol, in the oligomerization and polymerization of ethylene when activated with aluminum co-catalysts. This showed significant effects on product types and molecular weights (Obuah et al., 2014).

Direcciones Futuras

The future directions for “1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL” could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the wide range of biological activities exhibited by pyrazole derivatives , “1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL” may also have potential uses in medicinal chemistry.

Propiedades

IUPAC Name |

1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-4-7(6(3)10)5(2)9-8-4/h6,10H,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZKZNQKAGBVAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1371255.png)

![5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline](/img/structure/B1371272.png)

![3-[4-(Methoxycarbonyl)bicyclo[2.2.2]oct-1-yl]propanoic acid](/img/structure/B1371277.png)

![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone](/img/structure/B1371284.png)